molecular formula C5H2BrClNNaO2S B13173386 Sodium 5-bromo-2-chloropyridine-3-sulfinate

Sodium 5-bromo-2-chloropyridine-3-sulfinate

Cat. No.: B13173386
M. Wt: 278.49 g/mol
InChI Key: YMNRJQUDOYZAHD-UHFFFAOYSA-M
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Description

Sodium 5-bromo-2-chloropyridine-3-sulfinate is a chemical compound with the molecular formula C5H2BrClNNaO2S and a molecular weight of 278.49 g/mol . This compound is primarily used for research purposes and is known for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-bromo-2-chloropyridine-3-sulfinate typically involves the sulfonation of 5-bromo-2-chloropyridine. This process can be achieved through various methods, including the use of sodium sulfite under controlled conditions . The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or other purification techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-bromo-2-chloropyridine-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce sulfonates and sulfides, respectively .

Scientific Research Applications

Sodium 5-bromo-2-chloropyridine-3-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 5-bromo-2-chloropyridine-3-sulfinate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in redox reactions, influencing the activity of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 5-bromo-2-chloropyridine-3-sulfonate
  • Sodium 5-bromo-2-chloropyridine-3-sulfide
  • Sodium 5-bromo-2-chloropyridine-3-sulfoxide

Uniqueness

Sodium 5-bromo-2-chloropyridine-3-sulfinate is unique due to its specific combination of bromine, chlorine, and sulfinate groups, which confer distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry and various research applications .

Biological Activity

Sodium 5-bromo-2-chloropyridine-3-sulfinate (also known as sodium 5-bromo-2-chloropyridine-3-sulfonate) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is a sulfonic acid derivative of pyridine, characterized by the presence of bromine and chlorine substituents. Its chemical structure allows it to interact with various biological targets, making it a subject of interest in drug development.

The biological activity of this compound can be attributed to its ability to modulate specific molecular pathways. Research indicates that compounds containing the pyridine nucleus often exhibit significant interactions with enzymes and receptors, influencing processes such as cell signaling and metabolic pathways. For instance, studies have shown that similar pyridine derivatives can inhibit key kinases involved in cancer progression, such as phosphoinositide 3-kinase (PI3K) .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Pyridine derivatives are known for their broad-spectrum activity against various pathogens. A study highlighted the effectiveness of related compounds against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar antimicrobial properties .

Pathogen Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Pseudomonas aeruginosaLimited activity

Antitumor Activity

Recent studies have indicated that this compound may exhibit antitumor properties. For example, derivatives of this compound have shown significant inhibitory effects on cancer cell lines, with IC50 values indicating potent activity against specific tumors . The mechanism involves the disruption of cancer cell proliferation through apoptosis induction.

Case Studies

  • Antiviral Activity : A study investigated the antiviral potential of this compound against various viral strains. The results demonstrated promising efficacy, particularly against RNA viruses, suggesting that further exploration could lead to new antiviral therapies .
  • Genotoxicity Assessment : The genotoxic effects of this compound were evaluated using Drosophila models. The compound displayed low mutagenic potential at therapeutic concentrations, which is crucial for its safety profile in medicinal applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Research has shown that modifications to the pyridine ring can significantly alter its bioactivity. For instance, the introduction of different substituents can enhance or diminish its interaction with target proteins .

Properties

Molecular Formula

C5H2BrClNNaO2S

Molecular Weight

278.49 g/mol

IUPAC Name

sodium;5-bromo-2-chloropyridine-3-sulfinate

InChI

InChI=1S/C5H3BrClNO2S.Na/c6-3-1-4(11(9)10)5(7)8-2-3;/h1-2H,(H,9,10);/q;+1/p-1

InChI Key

YMNRJQUDOYZAHD-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=NC(=C1S(=O)[O-])Cl)Br.[Na+]

Origin of Product

United States

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